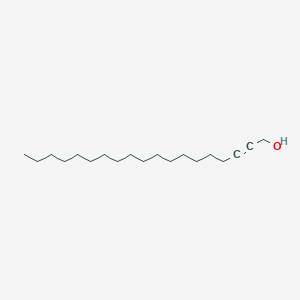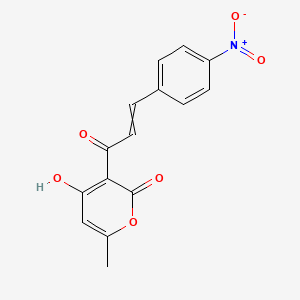![molecular formula C19H18ClN3O4 B8357108 5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide CAS No. 800401-77-8](/img/structure/B8357108.png)
5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide typically involves multi-step organic reactions. Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing reagents such as bromopyridine and acyl chlorides under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert it into amines.
Substitution: Halogenation and nitration reactions are common, where reagents like chlorine or nitric acid introduce new functional groups.
Major products from these reactions include halogenated derivatives, nitro compounds, and amines, which can further be used in various chemical syntheses.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide has been extensively studied for its potential in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of FGFRs. By binding to these receptors, it prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in cancer therapy, where overactive FGFR signaling is a common feature .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrrolopyridine derivatives, such as:
1h-Pyrrolo[2,3-b]pyridine: Known for its anticancer properties.
1h-Pyrazolo[3,4-b]pyridine: Exhibits anti-inflammatory and antimicrobial activities.
1h-Pyrrolo[3,2-c]pyridine: Used in the development of kinase inhibitors for various diseases.
What sets 5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide apart is its unique combination of substituents, which confer specific biological activities and make it a valuable compound for targeted therapeutic applications.
Eigenschaften
CAS-Nummer |
800401-77-8 |
|---|---|
Molekularformel |
C19H18ClN3O4 |
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-25-14-4-2-13(3-5-14)19(26-6-7-27-19)11-22-18(24)15-8-12-9-17(20)21-10-16(12)23-15/h2-5,8-10,23H,6-7,11H2,1H3,(H,22,24) |
InChI-Schlüssel |
HLQNNCNKFOBJTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(OCCO2)CNC(=O)C3=CC4=CC(=NC=C4N3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carboxylic acid pyridin-4-ylamide](/img/structure/B8357034.png)


![2-Hydrazinyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine](/img/structure/B8357043.png)






![4-Benzylamino-2-chloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8357105.png)



